molecular formula C24H33Pr B3150501 Tris(i-propylcyclopentadienyl)praseodymium CAS No. 69021-86-9

Tris(i-propylcyclopentadienyl)praseodymium

Cat. No.: B3150501
CAS No.: 69021-86-9
M. Wt: 462.4 g/mol
InChI Key: IPMGMNHRDWRZLL-UHFFFAOYSA-N
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Description

Tris(i-propylcyclopentadienyl)praseodymium is an organometallic compound with the chemical formula C24H21Pr. It is a praseodymium complex where the praseodymium atom is coordinated with three i-propylcyclopentadienyl ligands. This compound is known for its light green crystalline form and is sensitive to air and moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(i-propylcyclopentadienyl)praseodymium typically involves the reaction of praseodymium chloride with i-propylcyclopentadienyl sodium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually produced in specialized facilities equipped to handle air-sensitive materials .

Chemical Reactions Analysis

Types of Reactions

Tris(i-propylcyclopentadienyl)praseodymium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and a suitable solvent .

Major Products Formed

The major products formed from these reactions include praseodymium oxides, reduced praseodymium complexes, and substituted praseodymium compounds .

Scientific Research Applications

Tris(i-propylcyclopentadienyl)praseodymium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tris(i-propylcyclopentadienyl)praseodymium involves its interaction with molecular targets through its praseodymium center. The praseodymium atom can coordinate with various substrates, facilitating catalytic reactions and other chemical processes. The pathways involved include coordination chemistry and redox reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tris(i-propylcyclopentadienyl)praseodymium include:

Uniqueness

This compound is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The i-propyl groups provide steric hindrance, influencing the compound’s stability and reactivity compared to other praseodymium complexes .

Properties

InChI

InChI=1S/3C8H11.Pr/c3*1-2-5-8-6-3-4-7-8;/h3*3-4,6-7H,2,5H2,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPMGMNHRDWRZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Pr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Pr
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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